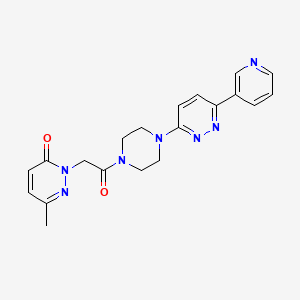

![molecular formula C22H21N5OS B2369528 N-间甲苯基-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺 CAS No. 852372-39-5](/img/structure/B2369528.png)

N-间甲苯基-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗病毒活性:该化合物的先驱物 6-苯基-[1,2,4]三唑并[4,3-b]哒嗪-3(2H)-硫酮已被用于制备对甲型肝炎病毒 (HAV) 表现出有希望的抗病毒活性的衍生物 (Shamroukh & Ali, 2008)。

杀虫剂评估:该化合物的衍生物已被合成并针对棉铃虫斜纹夜蛾评估其杀虫剂特性 (Fadda 等人,2017)。

抗哮喘剂:与所讨论的化合物密切相关的三唑并[1,5-c]嘧啶衍生物显示出作为介质释放抑制剂的活性,表明其作为抗哮喘剂的潜力 (Medwid 等人,1990)。

抗菌活性:含有三唑并[3,4-b][1,3,4]噻二嗪部分的化合物已被合成,并对包括表皮葡萄球菌和大肠杆菌在内的各种菌株表现出良好的抗菌活性 (Almajan 等人,2010)。

抗癌作用:N-间甲苯基-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺及其衍生物的修饰在口服时显示出显着的抗癌作用和毒性 (Wang 等人,2015)。

用于生物学意义的无金属合成:与该化合物密切相关的生物学上重要的 1,2,4-三唑并[1,5-a]吡啶已通过一种新颖的无金属氧化 N-N 键形成策略合成 (Zheng 等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to various therapeutic effects.

Biochemical Pathways

For instance, the inhibition of carbonic anhydrase can disrupt the balance of pH in the body, while the inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral actions . These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

属性

IUPAC Name |

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-29-20-10-9-18-24-25-22(27(18)26-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCCUGOGKXDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)

![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)

![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)